molecular formula C10H14BNO2 B2590235 (4-pyrrolidin-1-ylphenyl)boronic Acid CAS No. 229009-41-0

(4-pyrrolidin-1-ylphenyl)boronic Acid

Cat. No.: B2590235
CAS No.: 229009-41-0
M. Wt: 191.04
InChI Key: HNEBXPPPIFWGHH-UHFFFAOYSA-N
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Description

(4-pyrrolidin-1-ylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-pyrrolidin-1-ylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:

    Starting Materials: 4-bromoaniline and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)4), a base (such as K2CO3), and a solvent (such as toluene or ethanol).

    Procedure: The 4-bromoaniline is first reacted with pyrrolidine to form 4-(pyrrolidin-1-yl)aniline.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-pyrrolidin-1-ylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with aryl halides.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like K2CO3, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the pyrrolidine ring, making it less selective in biological applications.

    (4-Morpholin-4-ylphenyl)boronic Acid: Contains a morpholine ring instead of pyrrolidine, which alters its reactivity and binding properties.

    (4-Piperidin-1-ylphenyl)boronic Acid: Features a piperidine ring, providing different steric and electronic effects compared to pyrrolidine.

Uniqueness

(4-pyrrolidin-1-ylphenyl)boronic acid is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and binding interactions. This structural feature contributes to its higher selectivity and potency in biological applications compared to similar compounds .

Properties

IUPAC Name

(4-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBXPPPIFWGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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